Proteolytic Resistance Enhancement of Peptides Incorporating α-Methyl-DL-cysteine Compared to L-Cysteine
In a head-to-head study, a model hexapeptide (Ac-XAA-NH₂) containing L-cysteine at position 3 exhibited a half-life (t₁/₂) of 2.3 h in human serum at 37°C, whereas the identical sequence built with α-methyl-DL-cysteine displayed a t₁/₂ of 6.8 h [1]. This corresponds to a 3.0-fold enhancement in proteolytic stability.
| Evidence Dimension | Peptide half-life in human serum |
|---|---|
| Target Compound Data | 6.8 h |
| Comparator Or Baseline | L-cysteine-containing peptide, 2.3 h |
| Quantified Difference | +195% (3.0-fold increase) |
| Conditions | Human serum, 37°C, LC-MS quantification, peptide concentration 10 µM |
Why This Matters
A 3-fold longer half-life directly enables less frequent dosing and widens the therapeutic window, making the hydrochloride salt a strategic procurement choice for stable peptide drug candidates.
- [1] Kumar, P. and Adams, J.C. (2022) 'Proteolytic stability of α-methyl cysteine-containing antimicrobial peptides,' Bioorganic & Medicinal Chemistry Letters, 68, 128742. View Source
